Methyl 2-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate
Overview
Description
“Methyl 2-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate” is a chemical compound . It is related to 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, which is used as a reagent to borylate arenes and to prepare fluorenylborolane .
Synthesis Analysis
The synthesis of this compound could involve the use of 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane . This compound can be used as a reagent to borylate arenes and to prepare fluorenylborolane . It can also be used in the synthesis of intermediates for generating conjugated copolymers .Molecular Structure Analysis
The molecular structure of this compound is related to 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane . The empirical formula of this compound is C9H19BO3 .Chemical Reactions Analysis
The compound could be involved in borylation reactions at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It could also be involved in hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .Scientific Research Applications
Synthesis and Structural Analysis
Synthesis and Crystallography : Methyl 2-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate is synthesized through a three-step substitution reaction. Its structure is confirmed using FTIR, NMR, mass spectrometry, and single-crystal X-ray diffraction. The compound's conformational analysis using density functional theory (DFT) aligns with the crystal structure determined by X-ray diffraction. This research is significant for understanding the molecular electrostatic potential and frontier molecular orbitals of the compound (Huang et al., 2021).
Vibrational Properties Studies : Another study synthesizes similar compounds and characterizes their structure using spectroscopy and X-ray diffraction. DFT calculations are performed for comparative analysis of spectroscopic data and vibrational properties, offering insights into the compound's molecular structure and behavior (Wu et al., 2021).
Applications in Detection and Sensing
Hydrogen Peroxide Vapor Detection : The compound's derivatives are used in developing organic thin-film fluorescence probes for detecting hydrogen peroxide vapor, an essential component in peroxide-based explosives. The study explores enhancing the sensing performance of borate to hydrogen peroxide vapor by introducing an imine into an aromatic borate molecule (Fu et al., 2016).
Fluorescent Properties for H2O2 Detection in Cells : A 4-substituted pyrene derivative of the compound displays sensitivity and selectivity for hydrogen peroxide, making it applicable for detecting H2O2 in living cells. This research demonstrates the compound's potential in developing novel pyrene-based functional materials for biological applications (Nie et al., 2020).
Mechanism of Action
Target of Action
Boronic acids and their esters are known to be used in various organic synthesis reactions, particularly in suzuki–miyaura cross-coupling .
Mode of Action
The compound is a boronic ester, which is a key component in Suzuki–Miyaura cross-coupling reactions . In these reactions, the boronic ester acts as a nucleophile, transferring an organic group from boron to palladium . This process is known as transmetalation .
Biochemical Pathways
In the context of organic synthesis, the compound is involved in the formation of carbon-carbon bonds via suzuki–miyaura cross-coupling .
Pharmacokinetics
It’s important to note that boronic esters are susceptible to hydrolysis, especially at physiological ph . This could potentially affect the bioavailability of the compound.
Result of Action
The primary result of the action of this compound is the formation of new carbon-carbon bonds via Suzuki–Miyaura cross-coupling . This is a crucial step in the synthesis of various organic compounds.
Action Environment
The action of this compound can be influenced by environmental factors such as pH. Boronic esters, including this compound, are known to be susceptible to hydrolysis, and the rate of this reaction is considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability may vary depending on the pH of the environment.
Properties
IUPAC Name |
methyl 2-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BO4/c1-14(2)15(3,4)20-16(19-14)12-9-7-6-8-11(12)10-13(17)18-5/h6-9H,10H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIICBFSEEBAMMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2CC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50675404 | |
Record name | Methyl [2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50675404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
956229-86-0 | |
Record name | Methyl [2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50675404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(Methoxycarbonylmethyl)phenylboronic acid pinacol ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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